molecular formula C24H24ClN3O6S B1682584 Talampicillin hydrochloride CAS No. 39878-70-1

Talampicillin hydrochloride

Cat. No. B1682584
CAS RN: 39878-70-1
M. Wt: 518 g/mol
InChI Key: PAZSYTCTHYSIAO-GVMCPMFUSA-N
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Description

Talampicillin hydrochloride is a beta-lactam antibiotic from the penicillin family . It is an acid-stable prodrug that was administered orally . The empirical formula is C24H23N3O6S · HCl and the molecular weight is 517.98 .


Molecular Structure Analysis

The molecular structure of Talampicillin hydrochloride is characterized by a penam ring bearing two methyl groups at position 2, and an amide group at position 6 . The Hill notation for its empirical formula is C24H23N3O6S · HCl .


Physical And Chemical Properties Analysis

Talampicillin hydrochloride has a molecular weight of 517.98 . It also has 9 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds . The topological polar surface area is 153.33 .

Scientific Research Applications

Pharmacokinetics and Antibiotic Efficacy

One study compares the concentrations of Talampicillin, along with Bacampicillin and Amoxycillin, in bronchial secretions, highlighting its application in treating respiratory infections. The antibiotics were administered to patients undergoing tracheotomy, showing that antibiotic concentration in bronchial secretions was proportional to the degree of bronchial inflammation, with Bacampicillin achieving the highest concentration. This implies Talampicillin's potential use in targeting respiratory infections, considering its penetration and efficacy in inflamed bronchial tissues (Schönwald et al., 1988).

Environmental Impact and Antibiotic Resistance

A review discussing the occurrence and toxicity of antibiotics in the aquatic environment, including Talampicillin, emphasizes the broader implications of antibiotic use. The presence of antibiotics in the environment can lead to negative effects on non-target species, highlighting the importance of considering the ecological impact of antibiotic disposal and the need for strategies to mitigate these effects (Kovaláková et al., 2020).

Antibiotic Resistance Breakers

In the context of antibiotic resistance, a study reviews current approaches and future directions for developing antibiotic resistance breakers (ARBs). This is highly relevant as Talampicillin, like other β-lactam antibiotics, faces challenges of bacterial resistance. ARBs are being researched as a means to re-sensitize resistant bacteria to antibiotics, offering a promising avenue for enhancing the effectiveness of existing antibiotics, including Talampicillin, against resistant bacterial strains (Laws et al., 2019).

Safety And Hazards

Talampicillin hydrochloride is classified as a skin irritant, eye irritant, respiratory sensitizer, skin sensitizer, and may cause specific target organ toxicity after single exposure . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZSYTCTHYSIAO-WVFSJLEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talampicillin hydrochloride

CAS RN

39878-70-1
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, hydrochloride (1:1), (2S,5R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39878-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talampicillin hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talampicillin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALAMPICILLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5O3X072I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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